molecular formula C25H21BrN2O5S B11044489 4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

4-(2-{3-[(4-bromophenyl)carbonyl]-4-hydroxy-5-oxo-2-phenyl-2,5-dihydro-1H-pyrrol-1-yl}ethyl)benzenesulfonamide

Cat. No.: B11044489
M. Wt: 541.4 g/mol
InChI Key: BETCNLPSZHXVAP-XTQSDGFTSA-N
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Description

4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a bromobenzoyl group, a hydroxy group, and a benzenesulfonamide moiety, making it a versatile molecule for research and industrial purposes.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE typically involves multi-step organic reactions. One common method includes the following steps:

    Formation of the bromobenzoyl intermediate: This step involves the bromination of benzoyl chloride to obtain 4-bromobenzoyl chloride.

    Pyrrole ring formation: The bromobenzoyl chloride reacts with an appropriate pyrrole derivative under controlled conditions to form the pyrrole ring.

    Hydroxylation and sulfonamide formation: The intermediate undergoes hydroxylation and subsequent reaction with benzenesulfonamide to yield the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing automated reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques, such as chromatography, may also be employed.

Chemical Reactions Analysis

Types of Reactions

4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to form a ketone or aldehyde.

    Reduction: The bromobenzoyl group can be reduced to a benzyl group.

    Substitution: The bromine atom can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.

Major Products Formed

    Oxidation: Formation of ketones or aldehydes.

    Reduction: Formation of benzyl derivatives.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE has several applications in scientific research:

    Chemistry: Used as a building block for synthesizing more complex molecules.

    Biology: Investigated for its potential biological activities, including enzyme inhibition and receptor binding.

    Medicine: Explored for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The bromobenzoyl group may facilitate binding to active sites, while the hydroxy and sulfonamide groups can participate in hydrogen bonding and other interactions, modulating the activity of the target molecules.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of 4-{2-[3-(4-BROMOBENZOYL)-4-HYDROXY-5-OXO-2-PHENYL-2,5-DIHYDRO-1H-PYRROL-1-YL]ETHYL}-1-BENZENESULFONAMIDE lies in its specific combination of functional groups, which confer distinct chemical reactivity and biological activity. The presence of the bromobenzoyl group, hydroxy group, and benzenesulfonamide moiety allows for diverse interactions and applications that may not be achievable with similar compounds.

Properties

Molecular Formula

C25H21BrN2O5S

Molecular Weight

541.4 g/mol

IUPAC Name

4-[2-[(4E)-4-[(4-bromophenyl)-hydroxymethylidene]-2,3-dioxo-5-phenylpyrrolidin-1-yl]ethyl]benzenesulfonamide

InChI

InChI=1S/C25H21BrN2O5S/c26-19-10-8-18(9-11-19)23(29)21-22(17-4-2-1-3-5-17)28(25(31)24(21)30)15-14-16-6-12-20(13-7-16)34(27,32)33/h1-13,22,29H,14-15H2,(H2,27,32,33)/b23-21+

InChI Key

BETCNLPSZHXVAP-XTQSDGFTSA-N

Isomeric SMILES

C1=CC=C(C=C1)C2/C(=C(/C3=CC=C(C=C3)Br)\O)/C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Canonical SMILES

C1=CC=C(C=C1)C2C(=C(C3=CC=C(C=C3)Br)O)C(=O)C(=O)N2CCC4=CC=C(C=C4)S(=O)(=O)N

Origin of Product

United States

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